molecular formula C12H13F3O2 B1455476 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one CAS No. 79619-25-3

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one

Cat. No. B1455476
CAS RN: 79619-25-3
M. Wt: 246.22 g/mol
InChI Key: ZHTPWBYULNUCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis method of 5-Methoxy-1-[4-(trifluoromethoxy)phenyl]-1-pentanone involves several steps. Firstly, parts of solvent are steamed out after magnesium chips and solvent are put in according to proportioning; then, 1-chloro-4-methoxy butane is added to react for synthesizing 4-methoxyl butyl magnesium chloride; 4-trifluoromethyl benzonitrile according to proportioning is added into the 4-methoxyl butyl magnesium chloride solution obtained in the last step to react; after reaction ends, solid products are obtained after filtering, PH value adjustment, organic phase washing by water, and solvent steaming out; then the obtained solid products after solvent is steamed out are decompressed and rectified to obtain the finished product of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone .


Molecular Structure Analysis

The molecular formula of 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one is C12H13F3O2 . The InChI code is 1S/C12H13F3O2/c1-2-3-4-11(16)9-5-7-10(8-6-9)17-12(13,14)15/h5-8H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one is 246.23 g/mol .

Scientific Research Applications

1. Role in Synthesis of Polyfunctionalized Furans 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one, due to its structural characteristics, might be involved in reactions similar to those described by Onitsuka et al. (2000), where phenylglyoxal reacts with pentanedione in the presence of boron trifluoride to form polyfunctionalized furans. These furans are of interest due to their potential applications in various chemical syntheses and industries (Onitsuka, Nishino, & Kurosawa, 2000).

2. Catalysis and Polymerization Similar molecules may act as catalysts or be involved in polymerization processes, as demonstrated by Rodríguez et al. (1997) with vanadium-catalyzed polymerization of phenylethyne, leading to polyenes with π-conjugated donor substituents (Rodríguez, Martín-Villamil, & Fonseca, 1997).

3. Synthesis of Specific Chemical Structures Shen De-long (2007) described the synthesis of 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, indicating the potential of 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one in forming specific chemical structures under controlled conditions, which could be crucial in the synthesis of complex molecules for various applications (Shen De-long, 2007).

4. Inorganic Chemistry and Photophysical Properties The study by Ambili Raj et al. (2008) on Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes highlights the potential of similar molecules in inorganic chemistry, particularly in the synthesis and study of complexes with interesting photophysical properties (Ambili Raj, Biju, & Reddy, 2008).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-3-4-11(16)9-5-7-10(8-6-9)17-12(13,14)15/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTPWBYULNUCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716697
Record name 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one

CAS RN

79619-25-3
Record name 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one

Citations

For This Compound
2
Citations
N Tang, S Yang, X Wu, C Zhu - Tetrahedron, 2019 - Elsevier
An efficient visible-light photocatalytic protocol for the vicinal heteroarylsulfonylation and oximinosulfonylation of unactivated olefins is described. The addition of sulfonyl radicals to …
Number of citations: 35 www.sciencedirect.com
M Yang, X Chang, S Ye, Q Ding… - The Journal of Organic …, 2021 - ACS Publications
The generation of heteroaryl-substituted sulfonyl compounds via a catalyst-, base-, and additive-free three-component reaction of heteroaryl-substituted tertiary alcohols, aryldiazonium …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.